

Application Note: Structural Elucidation of Salireposide using 1D and 2D NMR Spectroscopy

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Compound of Interest

Compound Name: *Salireposide*

CAS No.: 16955-55-8

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Abstract

This application note provides a comprehensive guide for the identification and structural elucidation of **Salireposide**, a phenolic glycoside, using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in natural product chemistry and drug development, this document details the causality behind experimental choices, from sample preparation to the logical interpretation of complex spectral data. By integrating data from ^1H , ^{13}C , COSY, HSQC, and HMBC experiments, we present a self-validating workflow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of **Salireposide**.

Introduction: The Importance of Unambiguous Identification

Salireposide is a salicinoid phenolic glycoside that has been isolated from various plant species, including those from the *Symplocos* and *Salix* genera.[1][2] As with many natural products, its potential pharmacological activities necessitate precise and unambiguous structural confirmation, which is a critical step in drug discovery and quality control.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose,

offering a non-destructive yet powerful method to determine the complete molecular architecture of complex molecules in solution.[4]

Unlike mass spectrometry, which provides information on molecular weight and fragmentation, NMR reveals the specific bonding framework and stereochemistry of a molecule.[5] Through a series of experiments, we can map out the entire carbon-hydrogen framework and the connectivity between different parts of the molecule. This guide will walk through the process of using ^1H NMR for an initial overview, ^{13}C NMR to identify all carbon environments, and a series of 2D NMR experiments (COSY, HSQC, HMBC) to piece together the molecular puzzle of **Salireposide**.[\[1\]](#)[\[4\]](#)

Salireposide Structure:

- Chemical Formula: $\text{C}_{20}\text{H}_{22}\text{O}_9$ [\[5\]](#)
- Molecular Weight: 406.38 g/mol [\[5\]](#)
- IUPAC Name: [5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate[\[5\]](#)

The structure consists of three key moieties: a substituted phenolic ring (the aglycone), a glucose unit, and a benzoate group. The primary challenge in its elucidation is to confirm the identity and substitution pattern of each moiety and, crucially, to establish the precise linkage points between them.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters.

Sample Preparation

- Compound Isolation: **Salireposide** should be isolated from its natural source (e.g., the bark of *Symplocos racemosa*) using appropriate chromatographic techniques to a purity of >95%.[\[1\]](#)[\[6\]](#)

- **Solvent Selection:** The choice of a deuterated solvent is critical for dissolving the analyte and for the spectrometer's lock system.[2] Methanol-d₄ (CD₃OD) is an excellent choice for phenolic glycosides due to its ability to dissolve polar compounds and exchange with hydroxyl protons, simplifying the spectrum by removing -OH signals.[7]
- **Concentration:** For a comprehensive suite of 1D and 2D experiments, a sample concentration of 5-10 mg in 0.6 mL of CD₃OD is recommended. This provides a good signal-to-noise ratio for less sensitive experiments like ¹³C and HMBC within a reasonable acquisition time.[3]
- **Filtration:** The prepared solution must be free of any particulate matter, which can degrade spectral quality. Filter the sample through a glass wool-plugged pipette directly into a high-quality 5 mm NMR tube.[2]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving complex spin systems in natural products.[1]

- **¹H NMR:** Provides the initial overview of proton environments. Key parameters include a sufficient relaxation delay (D1) of 1-2 seconds to ensure quantitative integration.
- **¹³C NMR & DEPT-135:** Reveals all unique carbon signals. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
- **2D ¹H-¹H COSY (Correlation Spectroscopy):** This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). It is fundamental for tracing out the proton spin systems within the glucose and aromatic moieties.
- **2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):** Correlates each proton signal with its directly attached carbon. This is the primary method for assigning carbon resonances based on their known proton assignments.
- **2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):** This is arguably the most critical experiment for elucidating the overall structure. It reveals correlations between protons and

carbons that are two or three bonds away ($^2J_{CH}$ and $^3J_{CH}$). These "long-range" correlations are used to connect the individual spin systems (the glucose, the phenolic ring, and the benzoate) together, establishing glycosidic linkages and the position of the ester group.

Spectral Data Interpretation: Assembling the Structure

The following data represents typical chemical shifts for **Salireposide** dissolved in Methanol- d_4 (CD_3OD). Assignments are based on the combined interpretation of all NMR experiments.

Data Presentation

Table 1: 1H and ^{13}C NMR Chemical Shift Assignments for **Salireposide** in CD_3OD .

Position	¹³ C (δc) [ppm]	¹ H (δH) [ppm]	Multiplicity (J in Hz)
Aglycone			
1	157.0	-	-
2	115.8	7.02	d (8.5)
3	108.5	6.78	d (2.8)
4	151.3	-	-
5	103.4	6.47	dd (8.5, 2.8)
6	131.2	-	-
7-CH ₂	65.5	4.66, 4.52	d (13.0), d (13.0)
Benzoate			
1'	130.6	-	-
2', 6'	129.9	8.04	d (7.5)
3', 5'	128.9	7.46	t (7.5)
4'	133.5	7.61	br t (7.5)
Carbonyl (C=O)	167.0	-	-
Glucose			
1"	102.5	4.67	d (7.5)
2"	74.9	3.74	br t (7.5)
3"	77.8	3.85	br t (7.5)
4"	71.3	3.83	br t (7.5)
5"	78.0	3.44	m
6"-CH ₂	62.5	4.11, 3.65	dd (7.0, 11.5), m

Note: Data synthesized from literature values for similar phenolic glycosides.[8] Actual values may vary slightly based on solvent, concentration, and instrument.

Step-by-Step Interpretation

The logical flow of interpretation is crucial for ensuring the final structure is correct.

Caption: Workflow for NMR-based structure elucidation of **Salireposide**.

- Analyze ^1H NMR: The spectrum is divided into three main regions:
 - Aromatic Region (δ 6.4-8.1 ppm): Signals corresponding to the protons on the phenolic aglycone and the benzoate ring.
 - Anomeric/Methylene Region (δ 4.5-5.5 ppm): The distinct doublet for the anomeric proton (H-1'') of the glucose and the two geminally coupled protons of the benzyl methylene group (H-7) are found here. The anomeric proton's coupling constant (~ 7.5 Hz) is characteristic of a β -anomeric configuration.
 - Sugar/Aliphatic Region (δ 3.4-4.2 ppm): A complex, overlapping region containing the remaining protons of the glucose moiety.
- Trace Spin Systems with COSY:
 - Starting from the anomeric proton signal (H-1'' at δ 4.67), the COSY spectrum allows for the sequential assignment of H-2'', H-3'', H-4'', H-5'', and finally the two H-6'' protons, confirming the complete glucose spin system.
 - On the aglycone, a correlation between H-2 (δ 7.02) and H-5 (δ 6.47) might be observed, depending on the coupling constant, while the benzoate protons (H-2'/6', H-3'/5', H-4') will show their own distinct coupling network.
- Assign Carbons with HSQC:
 - The HSQC spectrum provides a direct link between the assigned protons and their attached carbons. For example, the proton at δ 4.67 (H-1'') correlates to the carbon at δ 102.5 (C-1''), confirming the anomeric carbon assignment. This process is repeated for every protonated carbon in the molecule.

- Connect the Fragments with HMBC: This is the final and most crucial step. Key long-range correlations confirm the overall structure:
 - Glycosidic Linkage: A strong correlation from the anomeric proton H-1" (δ 4.67) to the aglycone carbon C-1 (δ 157.0) unambiguously establishes the O-glycosidic bond at position 1 of the phenolic ring.
 - Ester Linkage: Correlations from the methylene protons H-7 (δ 4.52, 4.66) to the benzoate carbonyl carbon (δ 167.0) and to the aglycone carbon C-6 (δ 131.2) confirm that the benzoate group is attached to the methylene bridge, which in turn is attached to the phenolic ring.
 - Internal Connections: Other HMBC correlations will confirm the assignments within each moiety, for example, from H-2'/6' to the benzoate carbonyl carbon.

Caption: Key HMBC correlations confirming the structure of **Salireposide**.

Conclusion

The structural elucidation of natural products like **Salireposide** is a systematic process that relies on the logical integration of data from multiple NMR experiments. By following the workflow outlined in this application note—from careful sample preparation to the hierarchical interpretation of 1D and 2D NMR spectra—researchers can achieve unambiguous and confident identification. The combination of COSY, HSQC, and particularly HMBC, provides a self-validating system where the final structure is supported by a network of interlocking correlations, upholding the highest standards of scientific integrity in natural product characterization.

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